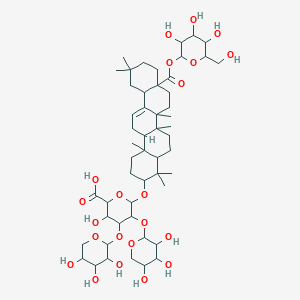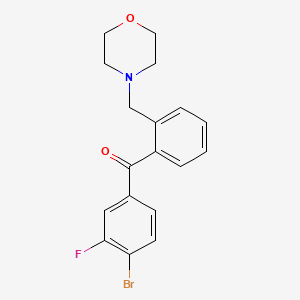
4'-Bromo-3'-fluoro-2-morpholinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Bromo-3’-fluoro-2-morpholinomethyl benzophenone is an organic compound with the molecular formula C18H17BrFNO2 It is a derivative of benzophenone, featuring bromine, fluorine, and morpholinomethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3’-fluoro-2-morpholinomethyl benzophenone typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, chromatography, and distillation may be employed to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4’-Bromo-3’-fluoro-2-morpholinomethyl benzophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts, organoboron compounds, and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4’-Bromo-3’-fluoro-2-morpholinomethyl benzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4’-Bromo-3’-fluoro-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the morpholinomethyl group, can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-fluoro-3’-morpholinomethyl benzophenone
- 4-Bromo-2-fluoroaniline
- 4-Bromo-3-fluorophenol
Uniqueness
4’-Bromo-3’-fluoro-2-morpholinomethyl benzophenone is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity. The morpholinomethyl group adds further complexity, making it a versatile compound for various applications.
Propiedades
Número CAS |
898750-62-4 |
|---|---|
Fórmula molecular |
C18H17BrFNO2 |
Peso molecular |
378.2 g/mol |
Nombre IUPAC |
(4-bromo-3-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
InChI |
InChI=1S/C18H17BrFNO2/c19-16-6-5-13(11-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Clave InChI |
QSKBWIMKGPXNLQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



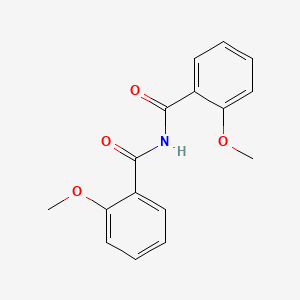
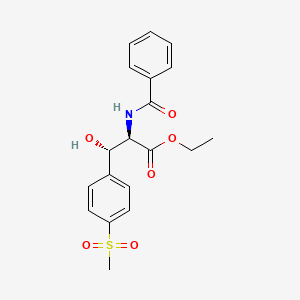
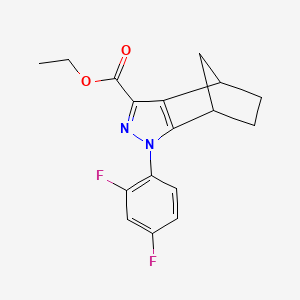
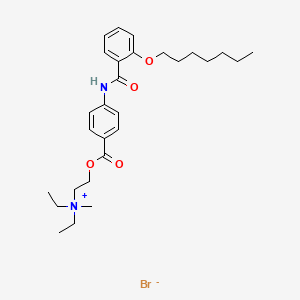
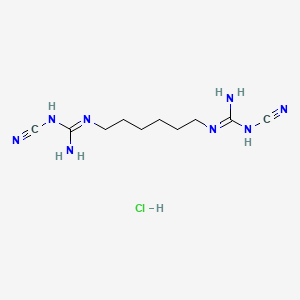
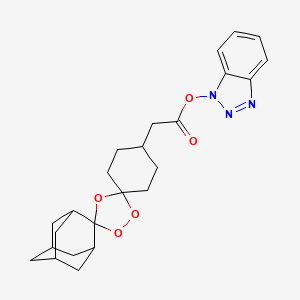
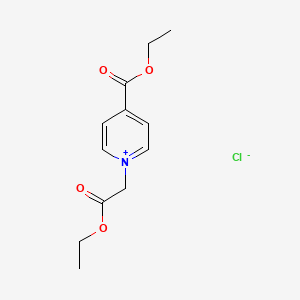
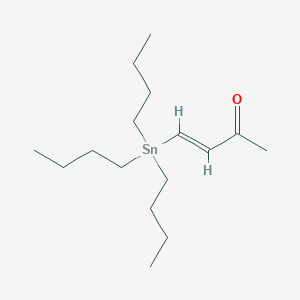
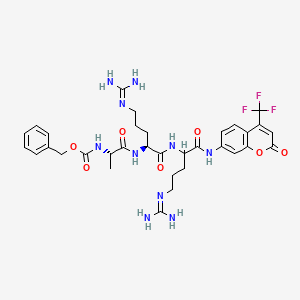
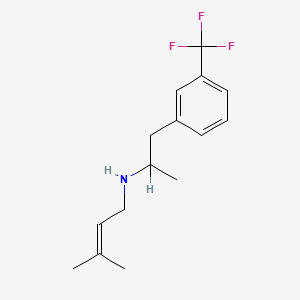
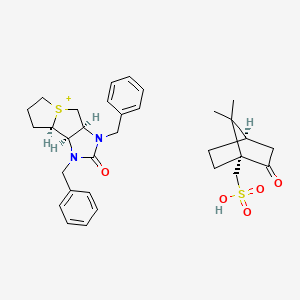
![3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione](/img/structure/B13406329.png)
